trans-Tert-butyl 3-hydroxy-2,2,4,4-(tetramethyl)cyclobutylcarbamate
Overview
Description
trans-Tert-butyl 3-hydroxy-2,2,4,4-(tetramethyl)cyclobutylcarbamate is a chemical compound with the molecular formula C13H25NO3 and a molecular weight of 243.34 g/mol . It is known for its unique structure, which includes a cyclobutyl ring substituted with tert-butyl and hydroxy groups. This compound is used in various scientific research applications, particularly in the fields of chemistry and medicine.
Preparation Methods
The synthesis of trans-Tert-butyl 3-hydroxy-2,2,4,4-(tetramethyl)cyclobutylcarbamate involves several steps. One common method includes the reaction of tert-butyl carbamate with a cyclobutyl derivative under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
trans-Tert-butyl 3-hydroxy-2,2,4,4-(tetramethyl)cyclobutylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the hydroxy group is replaced by other functional groups such as halides or amines.
Scientific Research Applications
trans-Tert-butyl 3-hydroxy-2,2,4,4-(tetramethyl)cyclobutylcarbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Industry: It serves as a building block in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of trans-Tert-butyl 3-hydroxy-2,2,4,4-(tetramethyl)cyclobutylcarbamate involves its interaction with specific molecular targets. For instance, it can bind to androgen receptors, inhibiting their activity and thereby affecting the pathways regulated by these receptors . This mechanism is particularly relevant in the context of developing anti-androgen therapies for conditions like prostate cancer.
Comparison with Similar Compounds
Similar compounds to trans-Tert-butyl 3-hydroxy-2,2,4,4-(tetramethyl)cyclobutylcarbamate include:
tert-Butyl (trans-3-hydroxy-2,2,4,4-tetramethylcyclobutyl)carbamate: This compound has a similar structure but may differ in its reactivity and applications.
Carbamic acid, N-(trans-3-hydroxy-2,2,4,4-tetramethylcyclobutyl)-, 1,1-dimethylethyl ester: Another structurally related compound with potential differences in its chemical behavior.
The uniqueness of this compound lies in its specific substitution pattern on the cyclobutyl ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
tert-butyl N-(3-hydroxy-2,2,4,4-tetramethylcyclobutyl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO3/c1-11(2,3)17-10(16)14-8-12(4,5)9(15)13(8,6)7/h8-9,15H,1-7H3,(H,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRCDKHQTJYOCIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(C1O)(C)C)NC(=O)OC(C)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401124140 | |
Record name | Carbamic acid, N-(cis-3-hydroxy-2,2,4,4-tetramethylcyclobutyl)-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401124140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1363381-85-4 | |
Record name | Carbamic acid, N-(cis-3-hydroxy-2,2,4,4-tetramethylcyclobutyl)-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401124140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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